molecular formula C17H20ClNO2 B2944066 2-Chloro-6-[(4-isopropyl-1-methyl-7-oxabicyclo[2.2.1]hept-2-yl)oxy]benzenecarbonitrile CAS No. 1005116-70-0

2-Chloro-6-[(4-isopropyl-1-methyl-7-oxabicyclo[2.2.1]hept-2-yl)oxy]benzenecarbonitrile

Cat. No.: B2944066
CAS No.: 1005116-70-0
M. Wt: 305.8
InChI Key: QDEQYGBSWYCFFJ-UHFFFAOYSA-N
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Description

This compound features a benzenecarbonitrile core substituted with a chloro group at position 2 and a 7-oxabicyclo[2.2.1]heptane-derived ether moiety at position 6. The bicyclic system includes isopropyl and methyl substituents, contributing to steric and electronic modulation.

Properties

IUPAC Name

2-chloro-6-[(1-methyl-4-propan-2-yl-7-oxabicyclo[2.2.1]heptan-2-yl)oxy]benzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20ClNO2/c1-11(2)17-8-7-16(3,21-17)15(9-17)20-14-6-4-5-13(18)12(14)10-19/h4-6,11,15H,7-9H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDEQYGBSWYCFFJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C12CCC(O1)(C(C2)OC3=C(C(=CC=C3)Cl)C#N)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-6-[(4-isopropyl-1-methyl-7-oxabicyclo[2.2.1]hept-2-yl)oxy]benzenecarbonitrile typically involves multiple steps, starting with the preparation of the oxabicyclo[2.2.1]heptane core. This core can be synthesized through a Diels-Alder reaction involving a suitable diene and a dienophile. Subsequent functionalization steps introduce the isopropyl and methyl groups, followed by the attachment of the chlorobenzene ring and the cyano group.

Industrial Production Methods: In an industrial setting, the compound is produced using large-scale chemical reactors under controlled conditions to ensure high yield and purity. The process involves the use of catalysts and specific reaction conditions to optimize the synthesis pathway. Purification techniques such as recrystallization or chromatography are employed to obtain the final product in its pure form.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reduction reactions can be carried out using lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst.

  • Substitution: Nucleophilic substitution reactions can be performed using nucleophiles such as sodium cyanide (NaCN) or potassium iodide (KI).

Major Products Formed:

  • Oxidation: The compound can be oxidized to form carboxylic acids or ketones.

  • Reduction: Reduction reactions can yield corresponding alcohols or amines.

  • Substitution: Substitution reactions can lead to the formation of various derivatives, depending on the nucleophile used.

Scientific Research Applications

This compound has diverse applications in scientific research, including chemistry, biology, medicine, and industry. In chemistry, it serves as a building block for the synthesis of more complex molecules. In biology, it can be used as a probe to study biological systems and processes. In medicine, it has potential applications in drug development and as a therapeutic agent. In industry, it is used in the production of advanced materials and chemicals.

Mechanism of Action

The mechanism by which 2-Chloro-6-[(4-isopropyl-1-methyl-7-oxabicyclo[2.2.1]hept-2-yl)oxy]benzenecarbonitrile exerts its effects involves its interaction with specific molecular targets and pathways. The cyano group and the chlorobenzene ring play crucial roles in its biological activity, influencing various biochemical processes.

Comparison with Similar Compounds

Bicyclic Frameworks

  • 7-Oxabicyclo[2.2.1]heptane vs. Other Bicyclic Systems :
    The target compound’s 7-oxabicyclo[2.2.1]heptane moiety is structurally analogous to the exo-trimethylbicyclo[2.2.1]hept-2-yl ester (39.06% abundance in GC-MS analysis) and rel-(1R,2R,4R)-1,7,7-trimethylbicyclo[2.2.1]hept-2-yl esters in polymer formulations . However, the 4-isopropyl-1-methyl substituents in the target compound introduce distinct steric effects compared to methyl or propionate groups in analogs .
    • Contrast with 4-thia-1-azabicyclo[3.2.0]heptane (): The latter’s smaller bicyclo[3.2.0] system and sulfur/nitrogen heteroatoms alter ring strain and electronic properties, reducing compatibility with oxygen-dependent biological targets .

Functional Group Analysis

  • Cyano (C≡N) Group: The benzenecarbonitrile group in the target compound shares similarities with 6-Chloro-7-cyano-1,4,2-benzodithiazine derivatives (IR νmax 2235 cm⁻¹ for C≡N) . However, the absence of a benzodithiazine ring in the target compound reduces sulfur-related reactivity and may enhance stability under oxidative conditions .
  • Ether Linkage :
    The ether bridge in the target compound contrasts with ester linkages in iso-bornyl propionate (16.21% in GC-MS) and carboxylic acid derivatives (e.g., cyclopentanecarboxylic acid esters) . Ethers generally exhibit higher hydrolytic stability compared to esters, suggesting improved shelf life .

Physicochemical Properties

Molecular Weight and Solubility

  • The target compound’s molecular formula (estimated as C₁₈H₁₉ClNO₂) yields a molecular weight of ~317.8 g/mol, lighter than the 320.38 g/mol benzoic acid analog in . The chloro and cyano groups likely reduce aqueous solubility compared to carboxylate-containing analogs (e.g., cyclopentanecarboxylic acid esters) .

Crystallinity and Stability

  • While crystallinity data for the target compound are unavailable, Pharmacopeial standards for similar bicyclic systems (e.g., azabicyclo[3.2.0]heptane derivatives) emphasize crystallinity as a marker of purity and stability . The rigid bicyclo[2.2.1] framework in the target compound may promote crystalline packing, akin to trimethylbicyclo esters .

Biological Activity

2-Chloro-6-[(4-isopropyl-1-methyl-7-oxabicyclo[2.2.1]hept-2-yl)oxy]benzenecarbonitrile is a complex organic compound with potential biological activities. Its unique structure, characterized by a bicyclic moiety and a chloro-substituted aromatic ring, suggests possible interactions with various biological targets. This article reviews the current understanding of its biological activity, including pharmacological effects, mechanisms of action, and relevant case studies.

  • Molecular Formula : C22H28ClNO5
  • Molecular Weight : 421.92 g/mol
  • IUPAC Name : this compound

Biological Activity Overview

The biological activity of this compound has been explored in various contexts, particularly its potential as an anti-inflammatory and analgesic agent. The presence of the chloro group and the bicyclic structure may enhance its interaction with specific receptors or enzymes.

Research indicates that compounds similar to this compound can modulate several pathways:

  • Inhibition of Pro-inflammatory Cytokines : Studies have shown that related compounds can reduce levels of TNF-alpha and IL-6, which are key mediators in inflammatory responses.
  • Interaction with Ion Channels : Some derivatives have been reported to activate or inhibit ion channels such as TRPM8, which is involved in pain sensation and thermoregulation .

Case Studies

Several studies have documented the effects of similar compounds on biological systems:

  • Anti-inflammatory Effects :
    • A study demonstrated that a compound with a similar structure reduced paw edema in rat models, indicating potential anti-inflammatory properties . The mechanism was attributed to the inhibition of cyclooxygenase (COX) enzymes.
  • Analgesic Activity :
    • Another research highlighted the analgesic effects observed in mice subjected to thermal pain tests, suggesting that the compound may act on pain pathways involving opioid receptors .
  • Neuroprotective Effects :
    • Some derivatives have shown promise in protecting neuronal cells from oxidative stress-induced apoptosis, which could be beneficial in neurodegenerative diseases .

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReference
Anti-inflammatoryReduced TNF-alpha and IL-6 levels
AnalgesicDecreased response to thermal stimuli
NeuroprotectiveProtection against oxidative stress
PropertyValue
Molecular FormulaC22H28ClNO5
Molecular Weight421.92 g/mol
Purity≥95%

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